2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine
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Overview
Description
2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopropane ring bearing an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through the cyclopropanation of an appropriate alkene using a reagent such as diazomethane or a transition metal catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.
Attachment of the Phenyl Ring: This step involves the coupling of the trifluoromethylated intermediate with a phenyl ring, which can be achieved through a Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or the amine group to an amide.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) under appropriate conditions.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Formation of methylated or amidated derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with its target, modulating its activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride
- 4-(Trifluoromethyl)phenylboronic acid
- 2-(Trifluoromethyl)phenylboronic acid
Uniqueness
This compound is unique due to the presence of both a cyclopropane ring and a trifluoromethyl group, which confer distinct chemical and biological properties. The cyclopropane ring provides rigidity and stability, while the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H12F3N |
---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
2-[[4-(trifluoromethyl)phenyl]methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)9-3-1-7(2-4-9)5-8-6-10(8)15/h1-4,8,10H,5-6,15H2 |
InChI Key |
ZBSMXVIYDHCTBX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1N)CC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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